molecular formula C6H13OP B14717273 Ethenyl(diethyl)oxo-lambda~5~-phosphane CAS No. 13172-78-6

Ethenyl(diethyl)oxo-lambda~5~-phosphane

Cat. No.: B14717273
CAS No.: 13172-78-6
M. Wt: 132.14 g/mol
InChI Key: BOGVWRIYRGIMKO-UHFFFAOYSA-N
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Description

The λ⁵ designation indicates hypervalency, enabling unique reactivity in catalysis, materials science, or medicinal chemistry.

Key structural features:

  • Diethyl groups: Influence hydrophobicity and steric bulk.
  • Ethenyl moiety: Introduces unsaturation, enabling polymerization or conjugation.
  • Oxo group: Enhances polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

1-[ethenyl(ethyl)phosphoryl]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13OP/c1-4-8(7,5-2)6-3/h4H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGVWRIYRGIMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571902
Record name Ethenyl(diethyl)oxo-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13172-78-6
Record name Ethenyl(diethyl)oxo-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylvinylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diethylphosphine with vinyl halides under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the vinylphosphine intermediate, which is then oxidized to yield diethylvinylphosphine oxide .

Industrial Production Methods: In an industrial setting, the production of diethylvinylphosphine oxide may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Diethylvinylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethylvinylphosphine oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which diethylvinylphosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in various biochemical pathways. The phosphine oxide group can form strong bonds with metal ions, making it an effective ligand in catalytic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Diethyl vs. Aryl Groups

(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane (CAS 65523-17-3)
  • Formula : C₂₀H₁₇OP
  • Substituents : Diphenyl and 4-ethenylphenyl groups.
  • Properties: Crystalline solid with applications in polymer synthesis (e.g., as a phosphine oxide monomer).
  • Contrast : The diphenyl groups increase hydrophobicity and steric hindrance compared to diethyl substituents, reducing solubility in polar solvents.
Diethyl phosphorochlorothioate
  • Formula : C₄H₁₀ClO₂PS
  • Substituents : Diethyl, thio, and chloro groups.
  • Properties : Chlorinating agent; thio group enhances nucleophilicity vs. oxo.
  • Contrast : Replacement of oxo with thio alters electronic properties (e.g., redox stability), while diethyl groups maintain moderate volatility.

Functional Group Comparisons: Oxo vs. Thioxo

Dimethoxy-(3-methyl-4-methylsulfanyl-phenoxy)-thioxo-λ⁵-phosphane
  • Key feature : Thioxo group (P=S) instead of oxo (P=O).
  • Impact: Thioxo derivatives exhibit lower polarity and higher resistance to hydrolysis. Solubility in non-polar solvents increases, making them suitable for organocatalysis.
Gold(I) phosphane compounds (e.g., 4,5-dichloro-imidazolate-1yl-gold(I)-triphenylphosphane)
  • Structure : Triphenylphosphane ligands coordinate to gold(I).
  • Activity : IC₅₀ values as low as 3.46 µM in breast cancer cells; strong binding to serum proteins (Ksv ~10⁴ M⁻¹).
  • Contrast: Diethyl groups in Ethenyl(diethyl)oxo-λ⁵-phosphane may enhance hydrophilicity vs.
Chlorfenvinphos (2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate)
  • Formula : C₁₂H₁₄Cl₃O₄P
  • Use : Pesticide with ethenyl and diethyl groups.
  • Contrast: While structurally distinct (phosphate ester vs.

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Molecular Formula Applications/Properties
Ethenyl(diethyl)oxo-λ⁵-phosphane* Diethyl, Ethenyl Oxo (P=O) C₆H₁₂OP Hypothetical catalyst/drug lead
(4-Ethenylphenyl)diphenyl-λ⁵-phosphane Diphenyl, Ethenylphenyl Oxo (P=O) C₂₀H₁₇OP Polymer synthesis
Diethyl phosphorochlorothioate Diethyl, Chloro Thio (P=S) C₄H₁₀ClO₂PS Chlorinating agent
Chlorfenvinphos Diethyl, Ethenyl Phosphate ester C₁₂H₁₄Cl₃O₄P Pesticide

*Hypothetical structure inferred from analogs.

Research Findings and Implications

  • Electronic Effects : The oxo group in Ethenyl(diethyl)oxo-λ⁵-phosphane likely increases polarity compared to thioxo analogs, favoring interactions with biological targets or polar solvents .
  • Hydrophilicity : Diethyl substituents may strike a balance between hydrophobicity (triphenylphosphane) and extreme hydrophilicity (phosphonate esters), as seen in ’s β-lactam derivatives .
  • Synthetic Utility : The ethenyl group could enable polymerization or cross-linking, akin to 4-vinylphenyldiphenylphosphine oxide’s role in materials science .

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